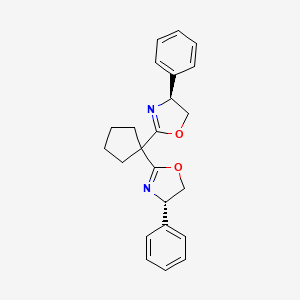

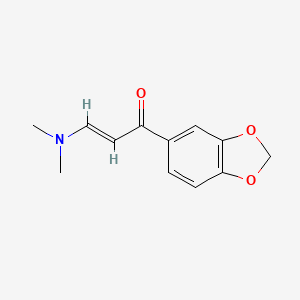

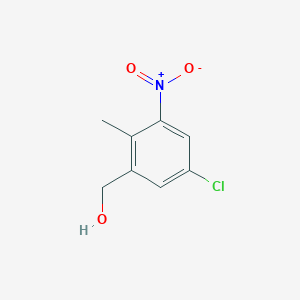

![molecular formula C48H32N2 B6591829 9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole CAS No. 1643479-47-3](/img/structure/B6591829.png)

9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Biphenyl is an organic compound that forms colorless crystals. It’s an aromatic hydrocarbon with a molecular formula (C6H5)2 . It’s notable as a starting material for the production of various organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .

Synthesis Analysis

While specific synthesis methods for “9-[1,1’-biphenyl]-3-yl-9’-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole” are not available, biphenyl compounds can be synthesized using various methods. For instance, one method involves the Ullmann reaction, Bromination, Miyaura, and Suzuki reactions .Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

- Biphenyl carbazole derivatives have been synthesized, showcasing interesting luminescence, high thermal stability, and distinct crystal structures that facilitate interactions among aromatic rings through C-H⋯π and π⋯π stacking. These structural features contribute to their thermal stability and photophysical properties, making them suitable for electronic and photonic applications (Tang et al., 2021).

Electronic and Photonic Applications

- Bipolar host materials incorporating 9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole structures have been developed for blue and green phosphorescent OLEDs. These materials exhibit excellent thermal and physical properties, and when used in OLEDs, they achieve high external quantum efficiencies and low efficiency roll-off at high brightness levels, underscoring their potential in high-performance OLEDs (Liu et al., 2016).

Memory Devices and Electrochromic Properties

- Novel soluble polyimides based on asymmetrical diamines containing carbazole units have been synthesized. These materials exhibit high thermal stability and organosolubility. When used in resistive switching memory devices, they show flash-type memory capability or write-once read-many times (WORM) memory capability, demonstrating their potential in memory storage technologies (Zhao et al., 2016).

Environmental and Biological Applications

- Biphenyl-utilizing bacteria have been explored for their ability to produce hydroxylated 9H-carbazole metabolites, opening pathways for the environmental bioremediation of carbazole derivatives and potentially leading to new bioactive compounds (Waldau et al., 2009).

Mecanismo De Acción

Target of Action

It’s known that biphenyl derivatives are small-molecule inhibitors of pd-1/pd-l1 . PD-1 is a protein on the surface of T-cells that functions as an immune checkpoint, and PD-L1 is a protein that binds to PD-1 and inhibits T-cell activity .

Mode of Action

Based on the information about biphenyl derivatives, it can be inferred that this compound might interact with its targets (pd-1/pd-l1) to inhibit their activity . This inhibition could potentially prevent the downregulation of the immune response, thereby enhancing the body’s ability to fight against cancer cells .

Biochemical Pathways

The inhibition of pd-1/pd-l1 interaction can affect the immune response pathway . By blocking this interaction, T-cells may remain active and continue to attack cancer cells. The downstream effects could include reduced tumor growth and potentially tumor shrinkage .

Pharmacokinetics

It’s known that biphenyl derivatives have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . These properties suggest that the compound could be effectively absorbed into the bloodstream, distributed to the site of action (tumor), metabolized, and then excreted from the body .

Result of Action

Based on the known effects of pd-1/pd-l1 inhibitors, the result of action could be an enhanced immune response against cancer cells . This could potentially lead to a reduction in tumor size and improved patient outcomes .

Action Environment

Factors such as the patient’s overall health, the presence of other medications, and the specific characteristics of the tumor (such as size, location, and type) could potentially influence the compound’s action and efficacy .

Propiedades

IUPAC Name |

9-(3-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H32N2/c1-3-12-33(13-4-1)35-22-26-39(27-23-35)49-45-20-9-7-18-41(45)43-31-37(24-28-47(43)49)38-25-29-48-44(32-38)42-19-8-10-21-46(42)50(48)40-17-11-16-36(30-40)34-14-5-2-6-15-34/h1-32H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYDYNVXBIQORO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H32N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

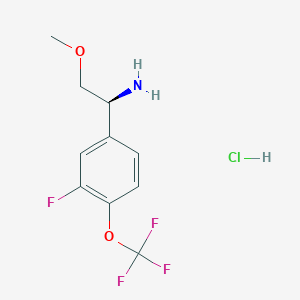

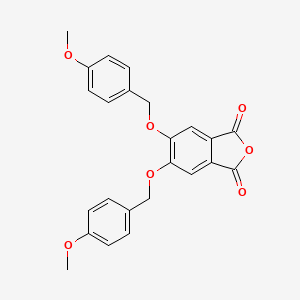

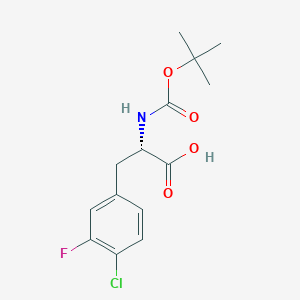

methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)

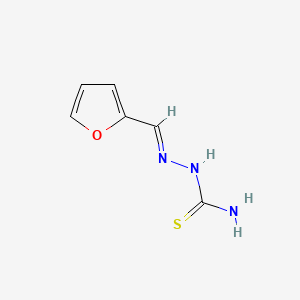

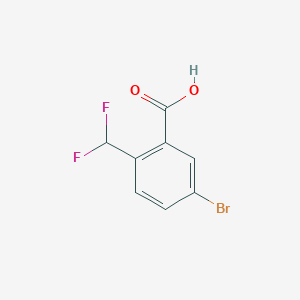

![(11bS)-N-Benzhydryl-N-isopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6591821.png)